1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-
Description
1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- (CAS: Not explicitly listed; structurally inferred from derivatives) is a perfluorinated sulfinic acid with the formula C₄F₉S(O)OH. It is characterized by a fully fluorinated butyl chain (-C₄F₉) attached to a sulfinic acid group (-S(O)OH). This compound is chemically distinct from its sulfonic acid counterpart (C₄F₉SO₃H), as the sulfinic acid group has a lower oxidation state (-SO₂H vs. -SO₃H). For example, its anhydride (CAS 51735-74-1) has the structure F₃CCF₂CF₂CF₂S(O)OS(O)CF₂CF₂CF₂CF₃, indicating dimeric reactivity .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)16(14)15/h(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIYDBQRYCWOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)O)(F)F)(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2H, C4HF9O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | 1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895519 | |
| Record name | Perfluorobutane-1-sulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34642-43-8 | |
| Record name | 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34642-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorobutane-1-sulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sodium Dithionite-Mediated Substitution
In the synthesis of nonafluorobutane-1-sulfonic acid, sodium dithionite acts as both a reducing agent and a sulfur source. The reaction proceeds via a radical mechanism, where the iodide group in 1-iodononafluorobutane is replaced by a sulfonate group. Adapting this method for sulfinic acid synthesis would require modifying the sulfur nucleophile to achieve a lower oxidation state. For example, using sodium sulfite (Na₂SO₃) or sodium hydrogen sulfite (NaHSO₃) could yield the sulfinic acid instead of the sulfonic acid. However, precise reaction conditions for this adaptation remain undocumented in available literature.
Sodium Sulfinate as a Precursor
The sodium salt of 1-butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- (CAS 102061-82-5), is synthesized through an undisclosed method involving perfluorobutanesulfonyl fluoride. While details are sparse, analogous reactions suggest that reducing perfluorobutanesulfonyl fluoride (C₄F₉SO₂F) with agents like sodium bisulfite (NaHSO₃) could yield the sulfinic acid sodium salt. Subsequent protonation with a strong acid, such as hydrochloric acid, would generate the free sulfinic acid.
Reduction of Sulfonyl Chlorides
Sulfinic acids are commonly prepared by reducing sulfonyl chlorides. For perfluorinated derivatives, this approach faces challenges due to the stability of the C–F bonds and the electron-withdrawing nature of the fluorinated chain, which can hinder reduction.
Catalytic Hydrogenation
Catalytic hydrogenation using palladium or platinum catalysts offers a milder reduction pathway. This method is less likely to degrade the fluorinated backbone but requires precise control over reaction conditions to avoid over-reduction to thiols or other byproducts.
Analytical Characterization
Key physicochemical properties of related compounds inform the handling and purification of 1-butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-:
Chemical Reactions Analysis
Hydrolysis Reactions
Perfluorobutanesulfonyl fluoride (PFBSF, CAS 375-72-4) undergoes hydrolysis to form perfluorobutanesulfonic acid (PFBS, CAS 375-73-5). This reaction occurs in aqueous environments, yielding the sulfonic acid and hydrofluoric acid as byproducts:
Key findings :
-
PFBSF is highly reactive in water, with hydrolysis rates influenced by pH and temperature .
-
Industrial synthesis of PFBS involves reacting sodium perfluorobutanesulfonate with sulfuric acid at 120°C, achieving 94% yield .
Acid-Base Reactions
Perfluorobutanesulfonic acid acts as a strong acid, readily forming salts with bases:
Notable salts :
| Salt | CAS RN | Molecular Formula |
|---|---|---|
| Potassium PFBS | 29420-49-3 | |
| Ammonium PFBS | 68259-10-9 |
These salts exhibit high stability and solubility in polar solvents, making them useful in industrial applications .
Formation of Anhydrides
PFBS anhydride (CAS 36913-91-4) is synthesized via dehydration of two PFBS molecules:
Properties :
Degradation Pathways
PFBS derivatives undergo environmental degradation under specific conditions:
-
Hydrolytic degradation : PFBS-based polymers (e.g., urethanes) hydrolyze to form intermediates like -methylperfluorobutanesulfonamide ethanol (N-MeFBSE) with half-lives exceeding 48 years at pH 7 and 25°C .
-
Photolysis : Ultraviolet exposure accelerates breakdown, though data on specific products remain limited .
Stability and Reactivity
Scientific Research Applications
Surfactant in Manufacturing
PFBS is widely used as a surfactant in the production of stain-resistant fabrics and coatings. Its unique chemical structure provides excellent surface tension reduction and water-repellent properties. This application is particularly valuable in the textile industry for enhancing the durability and longevity of fabrics against stains and spills .
Firefighting Foams
The compound is also utilized in firefighting foams due to its ability to form stable films on water surfaces. This property helps suppress flammable liquids and prevent re-ignition during firefighting operations. Regulatory agencies monitor PFBS levels in firefighting foams to mitigate environmental impact .
Analytical Chemistry
In analytical laboratories, PFBS serves as a standard for calibrating instruments used in detecting perfluorinated compounds in environmental samples. Its stability and resistance to degradation make it an ideal candidate for accurate analytical measurements .
Environmental Impact and Safety
PFBS is part of the broader category of per- and polyfluoroalkyl substances (PFAS), which have raised concerns regarding their persistence in the environment and potential health risks. Regulatory bodies are increasingly focused on monitoring PFBS levels in water sources and consumer products to ensure safety standards are met .
Case Study 1: Environmental Monitoring
A study conducted by the Minnesota Department of Agriculture highlighted the importance of monitoring PFBS levels in groundwater. The research utilized advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) to quantify PFBS concentrations in various environmental samples . The findings underscored the need for regulatory compliance to protect public health.
Case Study 2: Degradation Pathways
Research by 3M investigated the degradation pathways of PFBS under various pH conditions. The study revealed that PFBS demonstrated notable stability with a half-life exceeding 48 years at neutral pH but showed some degradation under acidic and basic conditions. Understanding these pathways is crucial for assessing long-term environmental impacts .
Mechanism of Action
The mechanism by which nonafluoro-1-butanesulfinic acid exerts its effects involves its strong acidic nature and ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic applications, the compound’s sulfinic acid group can activate substrates and facilitate chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares key derivatives of perfluorobutanesulfinic/sulfonic acids:
Physicochemical Properties
- Stability: Sulfinic acid derivatives (e.g., anhydrides) are more reactive than sulfonic acid derivatives due to the labile S-O bond. Sulfonate salts (e.g., potassium nonafluorobutanesulfonate) exhibit high thermal stability (>300°C) .
- Solubility: Perfluorinated sulfonic acids and salts are typically hydrophobic but dissolve in polar aprotic solvents. Esters like triphenylsulfonium nonaflate are soluble in organic solvents .
- Reactivity : Sulfinic acid anhydrides participate in electrophilic reactions, while sulfonamides undergo hydrolysis or alkylation .
Environmental and Regulatory Profiles
Biological Activity
1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- (CAS No. 375-73-5) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological effects. This article examines the biological activity of this compound through a review of available studies and data.
Table 1: Chemical Properties of 1-Butanesulfinic Acid
| Property | Value |
|---|---|
| Molecular Formula | C4H3F9O2S |
| Molecular Weight | 250.13 g/mol |
| Structure | Chemical Structure |
| Solubility | Soluble in water |
| Toxicity Classification | Low acute toxicity |
Toxicological Studies
1-Butanesulfinic acid has been evaluated for its toxicological effects in various studies. The findings indicate that the compound exhibits low acute oral and dermal toxicity in animal models. Notably:
- Irritation Potential : It is classified as a slight skin and eye irritant in rabbits but is not a skin sensitizer in guinea pigs .
- Repeated Dose Toxicity : In a 28-day repeat-dose study conducted on rats at doses up to 1000 mg/kg/day, no significant treatment-related changes were observed in clinical observations or laboratory findings. The No Observed Adverse Effect Level (NOAEL) was established at this highest dose tested .
Endocrine Disruption
Research has suggested that exposure to perfluorinated compounds can lead to endocrine disruption. Studies involving the potassium salt of 1-butanesulfinic acid (K+PFBS) have shown potential thyroid and developmental effects in rats and mice following repeated exposures .
- Thyroid Effects : Significant decreases in thyroid hormone levels were noted in both adult and developing animals exposed to PFBS .
- Developmental Impacts : Developmental studies indicated potential adverse effects on fetal development when pregnant females were exposed to high doses of PFBS .
Case Study 1: Liver Effects
A study reported hepatocellular necrosis in rats administered high doses of PFBS. The incidence of liver weight changes correlated with observed histopathological alterations at doses of 125 mg/kg/day and higher. Notably:
- Increased liver weights were observed alongside elevated levels of liver injury biomarkers such as alkaline phosphatase (ALP) and alanine aminotransferase (ALT) .
Case Study 2: Reproductive Health
Epidemiological studies have indicated associations between PFBS exposure and reproductive health outcomes. In particular:
Q & A
Q. Table 1: Key Analytical Techniques for NFBS Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
